![molecular formula C20H27NO B1619805 2-(Dibenzylamino)-4-methyl-1-pentanol CAS No. 307532-07-6](/img/structure/B1619805.png)
2-(Dibenzylamino)-4-methyl-1-pentanol
Overview
Description
2-(Dibenzylamino)-4-methyl-1-pentanol, also known as DBMP, is a chiral tertiary amine that has been widely used in various scientific research applications. It is a white crystalline solid with a molecular weight of 291.4 g/mol and a melting point of 109-110°C. DBMP is an important compound in the field of organic chemistry and has been extensively studied due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 2-(Dibenzylamino)-4-methyl-1-pentanol is based on its ability to form complexes with various substrates through hydrogen bonding and other weak interactions. The complexation of 2-(Dibenzylamino)-4-methyl-1-pentanol with the substrate results in the formation of a chiral environment that leads to asymmetric induction.
Biochemical and Physiological Effects:
2-(Dibenzylamino)-4-methyl-1-pentanol has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 2-(Dibenzylamino)-4-methyl-1-pentanol has also been found to inhibit the growth of cancer cells and to have potential applications in cancer therapy.
Advantages And Limitations For Lab Experiments
2-(Dibenzylamino)-4-methyl-1-pentanol has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. It is also a relatively inexpensive compound compared to other chiral auxiliaries. However, 2-(Dibenzylamino)-4-methyl-1-pentanol has some limitations, including its low solubility in some solvents and its tendency to form complexes with other compounds, which can interfere with the reaction.
Future Directions
There are several future directions for the study of 2-(Dibenzylamino)-4-methyl-1-pentanol. One potential area of research is the development of new methods for the synthesis of 2-(Dibenzylamino)-4-methyl-1-pentanol and its derivatives. Another area of research is the exploration of the potential applications of 2-(Dibenzylamino)-4-methyl-1-pentanol in drug discovery and development. Additionally, the study of the mechanism of action of 2-(Dibenzylamino)-4-methyl-1-pentanol and its interactions with various substrates could lead to the development of new chiral catalysts and chiral selectors.
Scientific Research Applications
2-(Dibenzylamino)-4-methyl-1-pentanol has been used in various scientific research applications, including asymmetric synthesis, chiral separation, and enantioselective catalysis. It has been found to be an effective chiral auxiliary for the asymmetric synthesis of various compounds, such as amino acids, alcohols, and esters. 2-(Dibenzylamino)-4-methyl-1-pentanol has also been used as a chiral selector in chromatography for the separation of enantiomers.
properties
IUPAC Name |
2-(dibenzylamino)-4-methylpentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-17(2)13-20(16-22)21(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-12,17,20,22H,13-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNZCCUWXPYXDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340331 | |
Record name | 2-(Dibenzylamino)-4-methyl-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dibenzylamino)-4-methyl-1-pentanol | |
CAS RN |
307532-07-6 | |
Record name | 2-(Dibenzylamino)-4-methyl-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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